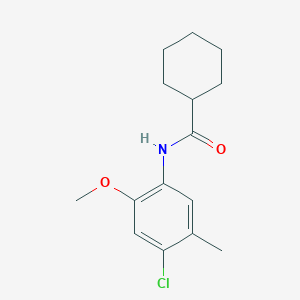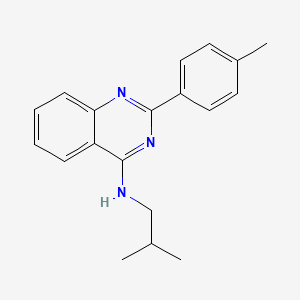![molecular formula C15H17N3OS B5662075 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE](/img/structure/B5662075.png)
5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE: is a heterocyclic compound that contains a furan ring, a triazine ring, and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of furan-2-carbaldehyde with 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazine-thione compound. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation of the furan ring can yield furan-2-carboxylic acid derivatives.
- Reduction of the triazine ring can produce amine derivatives.
- Substitution reactions can lead to a variety of substituted triazine-thione compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, the compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, anticancer agent, and in the treatment of other diseases. Its unique structure allows for the design of derivatives with enhanced biological activity.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mécanisme D'action
The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
2-Methylphenylhydrazine: Another precursor used in the synthesis.
Thiourea: Used in the cyclization step to form the triazine-thione ring.
Uniqueness: The uniqueness of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE lies in its combination of a furan ring, a triazine ring, and a thione group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in research and industry.
Propriétés
IUPAC Name |
5-(furan-2-ylmethyl)-1-(2-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-5-2-3-7-14(12)18-11-17(10-16-15(18)20)9-13-6-4-8-19-13/h2-8H,9-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXQJFQGTXZSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5662010.png)
![N-(2-fluorophenyl)-2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B5662013.png)
![N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-3-(3-chlorophenyl)-3-phenylpropanamide](/img/structure/B5662017.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B5662022.png)
![5-{[2-(methylthio)pyridin-3-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662029.png)
![(5-cyclopropyl-1,3,4-oxadiazol-2-yl){2-[(3-methylpyridin-2-yl)amino]ethyl}amine](/img/structure/B5662040.png)
![2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID](/img/structure/B5662054.png)
![N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5662058.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5662069.png)
![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5662074.png)

![N-(isoxazol-3-ylmethyl)-1-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B5662093.png)
